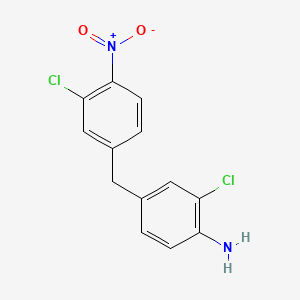
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with chlorine, nitro, and aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline typically involves the reaction of 3-chloro-4-nitrobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: 2-Chloro-4-((3-chloro-4-aminophenyl)methyl)aniline.
Oxidation: 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)aniline or 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)nitrobenzene.
科学的研究の応用
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the additional chlorine and benzyl groups.
3-Chloro-4-nitroaniline: Similar structure but lacks the benzyl group.
4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, as well as the benzyl group attached to the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
| 115084-49-6 | |
分子式 |
C13H10Cl2N2O2 |
分子量 |
297.13 g/mol |
IUPAC名 |
2-chloro-4-[(3-chloro-4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17(18)19)11(15)7-9/h1-4,6-7H,5,16H2 |
InChIキー |
LWKNJSDFOFWBEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


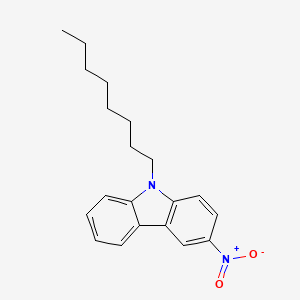
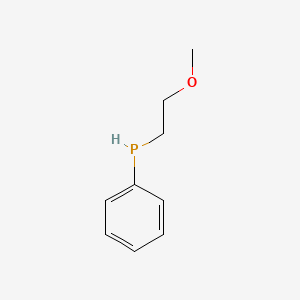
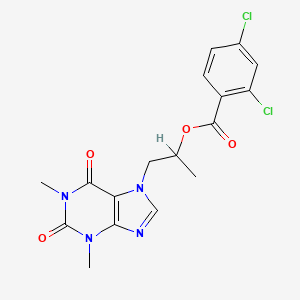
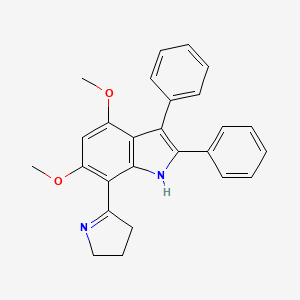
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/no-structure.png)
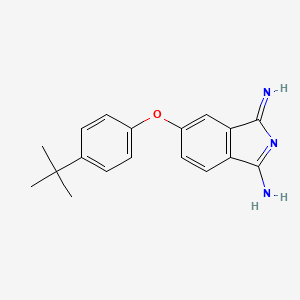
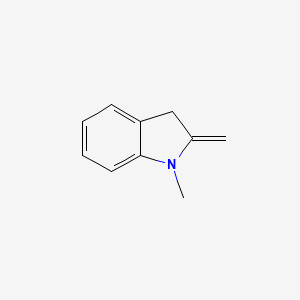

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
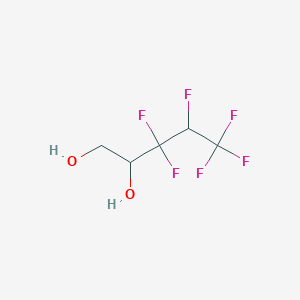
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)

